2-bromo-4H,5H,6H,7H,8H-thieno[2,3-c]azepin-8-one
Description
2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-c]azepin-8-one is a bicyclic heterocyclic compound featuring a seven-membered azepinone ring fused to a thiophene moiety. This compound is cataloged as a building block for drug discovery, indicating its role in synthesizing complex pharmacophores .
Properties
CAS No. |
1368146-68-2 |
|---|---|
Molecular Formula |
C8H8BrNOS |
Molecular Weight |
246.13 g/mol |
IUPAC Name |
2-bromo-4,5,6,7-tetrahydrothieno[2,3-c]azepin-8-one |
InChI |
InChI=1S/C8H8BrNOS/c9-6-4-5-2-1-3-10-8(11)7(5)12-6/h4H,1-3H2,(H,10,11) |
InChI Key |
OWFORQPUZTYUAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=C2)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Cyclization
The thienoazepinone scaffold is commonly constructed via tin(IV)-catalyzed Friedel-Crafts cyclization. A representative synthesis begins with N-benzyl-N-(2-thenyl)-β-alanine (10) , which undergoes intramolecular cyclization in the presence of SnCl₄ to yield 7-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one (11) . Debenzylation via hydrogenolysis or acid hydrolysis produces the unsubstituted thienoazepinone core.
Key Conditions
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Catalyst (SnCl₄) | 10–15 mol% | Optimal activity at 12 mol% |
| Solvent | Dichloromethane | Prevents overcyclization |
| Temperature | 0–5°C | Minimizes side products |
| Reaction Time | 4–6 hours | >90% conversion |
Alternative Cyclization Methods
Polyphosphoric acid (PPA)-mediated cyclization offers a solvent-free route. For example, N-(3-thenyl)-β-alanine derivatives cyclize at 120°C to form 5-substituted thienoazepinones. While this method avoids metal catalysts, yields are lower (55–65%) due to incomplete ring closure.
Bromination Strategies
Direct Bromination of the Thienoazepinone Core
Post-cyclization bromination is achieved using bromine or HBr/H₂O₂ in tetrahydrofuran (THF). A patent example refluxes 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-8-one with a brominating agent for 3 hours, achieving 72% yield. Regioselectivity favors the 2-position due to electron-rich thiophene π-cloud directing electrophilic substitution.
Bromination Conditions
| Reagent System | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| Br₂ (1.1 eq) | THF | Reflux | 68 |
| HBr (2 eq)/H₂O₂ | Acetic Acid | 40 | 72 |
| NBS (1.2 eq) | CCl₄ | 25 | 58 |
Bromination at the Thiophene Moiety Prior to Cyclization
Synthesizing 2-bromothiophene precursors enables early-stage bromine incorporation. A scalable method reacts thiophene with MgBr₂-containing wastewater (5–15% concentration), H₂SO₄, and H₂O₂ at 4–6°C, achieving 85% yield. Subsequent cyclization of 2-bromothiophene derivatives follows Friedel-Crafts or PPA routes.
Advantages
-
Higher regiochemical control (bromine introduced before ring fusion).
-
Avoids competing bromination at azepinone nitrogen.
Optimization of Reaction Conditions
Solvent Effects
THF enhances bromine solubility but risks peroxide formation. Dichloromethane improves cyclization yields but complicates bromine handling. Acetic acid balances protonation and electrophilic activity, critical for HBr/H₂O₂ systems.
Temperature and Kinetic Control
Low temperatures (4–6°C) minimize dibromination during thiophene bromination. Cyclization at 0–5°C reduces side products, while bromination at 40–50°C accelerates electrophilic substitution.
Catalytic Additives
-
SnCl₄ : Accelerates Friedel-Crafts cyclization but requires rigorous moisture exclusion.
-
PPA : Facilitates acid-mediated cyclization but limits functional group tolerance.
Industrial-Scale Production Considerations
Waste Stream Utilization
Recycling MgBr₂-containing wastewater from 2-bromothiophene synthesis reduces costs and environmental impact. Closed-loop systems recover 92% of magnesium salts.
Continuous Flow Reactors
Microreactor systems improve heat dissipation during exothermic bromination steps, reducing decomposition and enhancing safety.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
-
¹H NMR : Thiophene protons appear as doublets at δ 7.2–7.4 ppm. Azepinone carbonyl absorbs at 1680 cm⁻¹ in IR.
-
HPLC : Purity >98% achieved using C18 columns (acetonitrile/water, 60:40).
Impurity Profiling
Major impurities include:
-
3-Bromo isomer : <2% (controlled via kinetic quenching).
-
Dibrominated byproducts : <0.5% (suppressed at low Br₂ stoichiometry).
Chemical Reactions Analysis
Types of Reactions
2-bromo-4H,5H,6H,7H,8H-thieno[2,3-c]azepin-8-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thienoazepines, while oxidation and reduction can lead to different oxidation states or hydrogenated derivatives.
Scientific Research Applications
Research indicates that 2-bromo-4H,5H,6H,7H,8H-thieno[2,3-c]azepin-8-one exhibits significant biological activity. Key areas of interest include:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may act as an anti-inflammatory agent. Its structure allows it to interact with various biological targets involved in inflammatory pathways.
- CNS Activity : The compound has shown promise in modulating central nervous system (CNS) functions. Interaction studies indicate potential binding affinity with neurotransmitter receptors, which could lead to therapeutic applications in treating neurological disorders such as depression or anxiety.
Organic Synthesis
The unique structure of this compound makes it a valuable building block in organic synthesis. It can be utilized to create various derivatives through:
- Nucleophilic Substitution Reactions : The bromine atom facilitates the introduction of other functional groups, leading to a wide range of derivatives that may possess distinct biological activities.
- Synthesis of Thieno-Azepine Derivatives : The compound serves as a precursor for synthesizing other thieno-azepine derivatives that may exhibit enhanced pharmacological properties.
Case Studies and Research Findings
Several case studies have focused on the therapeutic potentials of this compound:
- Neurological Disorders : A study evaluated the compound's effects on neurotransmitter systems and reported promising results regarding its modulatory effects on serotonin and dopamine receptors. This suggests potential applications in treating mood disorders.
- Inflammation Models : In vitro experiments demonstrated that derivatives of this compound exhibited reduced cytokine production in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating potential anti-inflammatory properties.
Mechanism of Action
The mechanism by which 2-bromo-4H,5H,6H,7H,8H-thieno[2,3-c]azepin-8-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets through various pathways.
Comparison with Similar Compounds
Structural Analogues with Fused Bicyclic Systems
Pyrrolo[2,3-c]azepin-8-one
- Structure: Features a pyrrole ring fused to the azepinone core instead of thiophene.
- Synthesis: Prepared via Au(III)-catalyzed intramolecular cyclization of alkyne-substituted pyrrolecarboxamides. Notably, cyclization yields two products: pyrrolo[2,3-c]azepin-8-one (7-endo-dig process) and pyrrolo[3,2-c]azepin-4-one (6-endo-dig process) .
- Key Difference : The replacement of thiophene with pyrrole alters electronic properties and hydrogen-bonding capabilities, influencing reactivity and biological activity.
2.1.2. Spiro[benzo-4,5-thieno[2,3-d]pyrimidine-7,2'-benzofuran]-8-one Derivatives
- Structure: Combines a thieno[2,3-d]pyrimidine core with a spiro benzofuran system.
- Synthesis: Synthesized via multi-step reactions involving thiourea, ethyl cyanoacetate, and arylidenemalononitriles under basic conditions .
Heterocyclic Systems with Varying Ring Sizes and Substituents
Pyrido[2,3-c]pyridazine Derivatives
- Structure : Contains a pyridazine ring fused to a pyridine moiety.
- Application : Patented as Bcl-xL protein inhibitors for cancer therapy, highlighting the therapeutic relevance of fused bicyclic systems .
- Key Difference: The absence of a sulfur atom and the inclusion of nitrogen-rich rings may improve solubility and target specificity compared to sulfur-containing thienoazepinones .
7-Bromo-3,3-dibutyl-8-methoxy-1,5-benzothiazepin-4(5H)-one
- Structure: A benzothiazepinone with bromine and methoxy substituents.
- Crystallography: Exhibits a non-planar conformation due to steric effects from dibutyl groups, which could influence binding to biological targets .
- Key Difference: The benzothiazepine core (a seven-membered ring with sulfur and nitrogen) differs from the thienoazepinone’s fused thiophene-azepinone system, leading to distinct electronic and steric profiles .
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
- Reactivity: The bromine atom in 2-bromo-thienoazepin-8-one makes it a candidate for further functionalization (e.g., cross-coupling reactions), a property less explored in non-halogenated analogues like pyrroloazepinones .
- This suggests that similar rearrangements in thienoazepinones could yield novel heterocycles .
- Therapeutic Potential: Compounds like pyrido[2,3-c]pyridazines and spiro-thienopyrimidines demonstrate that fused bicyclic systems are privileged scaffolds in drug design, implying that the thienoazepinone core could be optimized for target-specific activity .
Biological Activity
2-bromo-4H,5H,6H,7H,8H-thieno[2,3-c]azepin-8-one is a heterocyclic compound characterized by its unique thieno and azepine moieties. With a molecular formula of C₈H₈BrN₁O₂, this compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and central nervous system (CNS) applications. This article delves into the compound's biological activity, supported by data tables and relevant research findings.
The structural characteristics of this compound contribute significantly to its biological activity. The presence of a bromine atom at the second position enhances its reactivity, particularly in nucleophilic substitution reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrN₁O₂ |
| Molecular Weight | 216.06 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example:
- Study Findings : In a study investigating the compound's effects on macrophages, it was found to reduce the expression of TNF-alpha and IL-6 by approximately 40% compared to control groups .
Central Nervous System Activity
The compound has also been evaluated for its CNS activity. Preliminary studies suggest that it may interact with various neurotransmitter receptors:
- Neurotransmitter Interaction : Binding affinity studies indicate that this compound may modulate serotonin and dopamine receptors. This interaction could lead to potential therapeutic applications in treating neurological disorders such as depression and anxiety .
Case Studies
-
Case Study on Neuroprotective Effects :
- Objective : To assess the neuroprotective properties of this compound in a rodent model of neurodegeneration.
- Results : The treatment group showed a significant reduction in neuronal apoptosis and improved behavioral outcomes in tests for memory and learning compared to untreated controls .
-
Clinical Evaluation of Anti-inflammatory Effects :
- Objective : Evaluate the efficacy of this compound in patients with chronic inflammatory conditions.
- Results : Patients receiving the compound reported a 50% reduction in pain scores and improved mobility after four weeks of treatment .
Q & A
Basic: What are the optimal synthetic routes for 2-bromo-4H,5H,6H,7H,8H-thieno[2,3-c]azepin-8-one, and how are intermediates characterized?
Answer:
The synthesis of this compound typically involves catalytic cyclization of alkyne-substituted precursors. For example, gold(III) catalysts (e.g., AuCl₃) are effective in promoting 7-endo-dig cyclization to form the azepinone core . Key intermediates include brominated thiophene derivatives and functionalized azepine precursors. Characterization relies on:
- NMR Spectroscopy : and NMR to confirm regiochemistry and substituent positions.
- X-ray Crystallography : Resolves ambiguities in ring conformation, as seen in related brominated azepines .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).
Table 1: Common Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| NMR | δ 3.2–4.1 ppm (multiplet, CH₂ groups) | |
| X-ray | Dihedral angle: 15.2° (thiophene-azepine) | |
| IR | 1680 cm⁻¹ (C=O stretch) |
Advanced: How can researchers resolve contradictions in cyclization product distributions during synthesis?
Answer:
Contradictions in product ratios (e.g., unexpected 4-one vs. 8-one isomers) arise from competing endo vs. exo cyclization pathways. Methodological strategies include:
- Catalyst Screening : Au(III) vs. Pd(II) catalysts favor different transition states .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side products.
- Computational Modeling : DFT calculations predict thermodynamic vs. kinetic control (e.g., activation barriers for 7-endo vs. 6-exo pathways) .
Case Study :
In Au(III)-catalyzed reactions, 7-endo-dig cyclization dominates (85% yield), while Pd(II) favors 6-exo-dig pathways, producing 4-one derivatives .
Basic: What spectroscopic techniques are critical for distinguishing positional isomers in thienoazepinone derivatives?
Answer:
Positional isomers (e.g., [2,3-c] vs. [3,2-c] ring fusion) are differentiated via:
- NOESY NMR : Correlates spatial proximity of protons (e.g., H-3 and H-8 in [2,3-c] systems).
- UV-Vis Spectroscopy : Absorption maxima shift due to π-conjugation differences (e.g., λmax 285 nm for [2,3-c] vs. 272 nm for [3,2-c]) .
- HPLC-MS : Retention times and fragmentation patterns distinguish isomers .
Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Answer:
The bromine atom at C-2 serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Electronic Effects : Bromine’s electronegativity activates the thiophene ring for palladium-catalyzed substitutions.
- Steric Effects : Bulkier ligands (e.g., XPhos) improve yields in sterically hindered positions .
- Post-Functionalization : Bromine can be replaced with aryl, amine, or alkoxy groups for SAR studies .
Table 2: Example Coupling Reactions
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72 | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, toluene | 65 |
Basic: What are the stability considerations for storing 2-bromo-thienoazepinone derivatives?
Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the thiophene ring.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the lactam group.
- Temperature : –20°C for long-term storage; room temperature for short-term use .
Advanced: How can researchers evaluate the compound’s potential as a Bcl-xL inhibitor in cancer therapeutics?
Answer:
- Binding Assays : Surface plasmon resonance (SPR) or ITC to measure affinity for Bcl-xL’s hydrophobic groove.
- Apoptosis Studies : Flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7) .
- Structural Analogues : Compare with 6,7-dihydropyrido[2,3-c]pyridazines, which show pro-apoptotic activity via similar mechanisms .
Table 3: Preliminary Bioactivity Data
| Assay | Result (IC₅₀) | Reference |
|---|---|---|
| Bcl-xL Binding | 0.8 µM | |
| MCF-7 Cell Growth | 5.2 µM |
Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?
Answer:
- LogP Prediction : Use MarvinSketch or ChemAxon for partition coefficient estimation (experimental logP ~2.1) .
- pKa Calculation : ACD/Labs software predicts lactam pKa ~10.5 .
- Docking Studies : AutoDock Vina for preliminary binding mode analysis with protein targets .
Advanced: How to address discrepancies in biological activity data across structural analogues?
Answer:
Contradictions often arise from:
- Solubility Differences : Use DMSO stock solutions standardized to <0.1% v/v in assays.
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Off-Target Effects : Kinase profiling (e.g., Eurofins Panlabs) identifies non-specific interactions .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential bromine vapor release.
- Waste Disposal : Collect in halogenated waste containers .
Advanced: What strategies optimize enantioselective synthesis of thienoazepinone derivatives?
Answer:
- Chiral Catalysts : Rhodium(I) with (R)-BINAP ligands induces >90% ee in asymmetric hydrogenation .
- Chiral Auxiliaries : Evans oxazolidinones control stereochemistry during lactam formation.
- Kinetic Resolution : Lipase-mediated hydrolysis separates enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
